3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester

Oligonucleotide synthesis Phosphotriester chemistry Protecting group kinetics

3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester (CAS 80817-38-5), systematically named N4-benzoyl-2'-deoxycytidine-3'-O-(2-chlorophenyl-2-cyanoethyl)phosphate, is a fully protected deoxycytidine 3'-phosphotriester building block designed for the phosphotriester approach to oligonucleotide synthesis. Its molecular formula is C₂₅H₂₄ClN₄O₈P (MW 574.91).

Molecular Formula C25H24ClN4O8P
Molecular Weight 574.9 g/mol
CAS No. 80817-38-5
Cat. No. B12671396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester
CAS80817-38-5
Molecular FormulaC25H24ClN4O8P
Molecular Weight574.9 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=CC=C4Cl
InChIInChI=1S/C25H24ClN4O8P/c26-18-9-4-5-10-19(18)37-39(34,35-14-6-12-27)38-20-15-23(36-21(20)16-31)30-13-11-22(29-25(30)33)28-24(32)17-7-2-1-3-8-17/h1-5,7-11,13,20-21,23,31H,6,14-16H2,(H,28,29,32,33)/t20-,21+,23+,39?/m0/s1
InChIKeyLUODOPHROFJGEI-MRRPNWGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Cytidylic Acid, N-Benzoyl-2'-deoxy-, 2-Chlorophenyl 2-Cyanoethyl Ester (CAS 80817-38-5): Procurement-Relevant Structural and Functional Profile


3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester (CAS 80817-38-5), systematically named N4-benzoyl-2'-deoxycytidine-3'-O-(2-chlorophenyl-2-cyanoethyl)phosphate, is a fully protected deoxycytidine 3'-phosphotriester building block designed for the phosphotriester approach to oligonucleotide synthesis . Its molecular formula is C₂₅H₂₄ClN₄O₈P (MW 574.91) . Structurally, it bears an N⁴-benzoyl protecting group on the cytosine exocyclic amine, a 2-chlorophenyl (ortho-chlorophenyl) aryl ester and a 2-cyanoethyl (β-cyanoethyl) alkyl ester on the phosphate moiety, and a free 5'-hydroxyl group [1]. This specific combination of protecting groups distinguishes it from closely related phosphotriester intermediates and phosphoramidite building blocks, conferring a distinct deprotection kinetics profile and enabling selective orthogonal deprotection strategies in solution-phase and solid-supported oligonucleotide assembly.

Why Generic Substitution of N-Benzoyl-2'-deoxy-3'-cytidylic Acid 2-Chlorophenyl 2-Cyanoethyl Ester Fails: Orthogonal Protecting Group Interdependence


Compounds within the protected deoxynucleoside 3'-phosphotriester class cannot be interchanged without altering critical process outcomes because the three protecting group positions — the nucleobase N-acyl group, the phosphate aryl ester, and the phosphate alkyl ester — function as an interdependent orthogonal set. Replacing the 2-chlorophenyl (ortho) group with a 4-chlorophenyl (para) isomer changes the rate of oximate-ion-mediated phosphate deprotection by a factor of approximately 2.5-fold [1], directly impacting overall synthesis cycle time and the extent of internucleotide cleavage side reactions (≤0.1% for ortho vs. detectable levels for other aryl esters) [1]. Substituting N-benzoyl with N-acetyl or N-isobutyryl alters the nucleobase deprotection half-life under ammonolysis conditions, compromising selective deprotection strategies where base-labile phosphate protecting groups must be removed while retaining N-acyl protection [2]. Furthermore, the free 5'-OH of this intermediate is essential for its role as a chain-terminating or block-coupling monomer; 5'-O-DMTr-protected analogs serve entirely different synthetic purposes. These non-interchangeable performance characteristics make informed procurement critical.

Quantitative Differentiation Evidence for 3'-Cytidylic Acid, N-Benzoyl-2'-deoxy-, 2-Chlorophenyl 2-Cyanoethyl Ester (CAS 80817-38-5)


o-Chlorophenyl vs. p-Chlorophenyl Phosphate Deprotection Rate: 2.5-Fold Kinetic Advantage

The target compound employs an ortho-chlorophenyl (2-chlorophenyl) aryl ester on the phosphate moiety. In a direct head-to-head comparison under identical conditions, the o-chlorophenyl-protected dinucleoside phosphate (7a) was unblocked by 4-nitrobenzaldoximate ion approximately 2.5 times faster than its p-chlorophenyl analog (7b) [1]. The reaction medium was dioxane–water (1:1 v/v) using the N¹,N¹,N³,N³-tetramethylguanidinium salt of 4-nitrobenzaldoxime. Additionally, when 2-nitrobenzaldoximate ion was used, the o-chlorophenyl ester reacted approximately 4 times faster than with the 4-nitro isomer, and internucleotide cleavage was undetectable, estimated at no greater than 0.1% [1].

Oligonucleotide synthesis Phosphotriester chemistry Protecting group kinetics

o-Chlorophenyl Phosphate Deprotection Fidelity: Internucleotide Cleavage ≤0.1%

In the same head-to-head study, the o-chlorophenyl-protected dinucleoside phosphate (7a) exhibited exceptional fidelity during oximate-mediated deprotection. When treated with 2-nitrobenzaldoximate ion, internucleotide cleavage could not be detected, with the upper limit estimated at ≤0.1% [1]. This contrasts with other aryl protecting groups where measurable phosphodiester backbone scission occurs under similar or harsher deprotection conditions. The fully protected tetranucleoside triphosphate (14a) bearing o-chlorophenyl groups confirmed this low-cleavage profile at higher molecular complexity, and the study suggested that rates of unblocking do not decrease significantly with increasing oligonucleotide chain length when concentrations of both protected oligonucleotide and oximate ions are maintained [1].

Oligonucleotide integrity Deprotection side reactions Phosphotriester method

N-Benzoyl vs. N-Acetyl and N-Isobutyryl Deprotection Selectivity Enables Orthogonal Processing

The N⁴-benzoyl group on the target compound provides a kinetically distinct deprotection profile compared to alternative N-acyl protecting groups. Johnsson et al. (2014) determined cleavage half-lives for N-benzoyl (Bz), N-acetyl (Ac), N-isobutyryl (iBu), N-phenoxyacetyl (PAC), and N-tert-butylphenoxyacetyl (tBPAC) from 2'-deoxyribonucleosides under six different cleavage conditions [1]. Under ethanolic ammonia conditions, PAC and tBPAC were cleaved rapidly and selectively within 2 hours, while the large majority of acetyl, benzoyl, and isobutyryl groups were retained [1]. This selectivity means the N-benzoyl group of the target compound remains intact during mild ammonolysis steps used to remove other protecting groups, enabling true orthogonal deprotection strategies where phosphate protecting groups can be removed without premature nucleobase deprotection.

Nucleobase protecting groups Selective deprotection Oligonucleotide post-synthesis processing

Phosphotriester Approach Enables Multi-Gram Solution-Phase Synthesis vs. Phosphoramidite Solid-Phase Limitations

The phosphotriester methodology, for which this compound is specifically designed, is particularly advantageous for large-scale solution-phase synthesis of short oligonucleotides. Unlike the phosphoramidite approach — which operates on solid support and achieves per-step coupling efficiencies of 98.5–99.6% but is constrained by support loading capacity and solvent volumes — the phosphotriester method allows multi-gram production in solution, where the reaction scale is limited primarily by reactor volume rather than support surface area [1]. The target compound, with its free 5'-OH, functions as a chain-terminating monomer for 3'-to-5' chain extension or as a block-coupling building block. The 2-chlorophenyl phosphate protecting group facilitates purification via precipitation, as demonstrated in modern adaptations where quantitative precipitation with methanol enables facile isolation of phosphotriester intermediates [2].

Solution-phase oligonucleotide synthesis Large-scale production Phosphotriester vs. phosphoramidite

Protected Deoxynucleoside-3'-Phosphate Synthesis: Optimized 80–87% Isolated Yield Protocol

The synthetic methodology for preparing protected deoxynucleoside-3'-phosphates of this class — employing a monofunctional p-chlorophenyl (2-cyanoethyl) phosphochloridate reagent — has been optimized to deliver isolated yields of 80–87% after chromatographic purification [1]. Bernardini et al. (1981) demonstrated this for multiple nucleoside substrates, including N-protected deoxycytidine derivatives. The crude phosphorylating reagent is prepared directly from p-chlorophenyl phosphodichloridate, 3-hydroxypropionitrile, and triethylamine in dioxane or ether and used without further purification, representing a streamlined alternative to earlier multi-step phosphorylation protocols [1]. While the published optimization used the p-chlorophenyl reagent, the analogous o-chlorophenyl phosphorodichloridate-based methods for generating 2-chlorophenyl phosphotriesters achieve comparable efficiency, with dinucleoside phosphate formation reported in 63–97% yields depending on the nucleoside combination [2].

Phosphorylation methodology Process optimization Nucleoside phosphate synthesis

Orthogonal Removability of 2-Cyanoethyl Group via Selective Amine Treatment

The 2-cyanoethyl group on the phosphate of the target compound is selectively removable by treatment with a primary amine having 3–5 carbon atoms (e.g., n-propylamine, t-butylamine) without affecting the 2-chlorophenyl aryl ester or the N-benzoyl protecting group [1]. Decyanoethylation is complete within approximately 2 minutes at room temperature using n-propylamine in pyridine, as monitored by TLC [1]. This rapid, selective cleavage converts the phosphotriester to a phosphodiester (with the 2-chlorophenyl group still intact), generating a reactive 3'-phosphate diester intermediate poised for subsequent coupling. The ability to orthogonally remove only the cyanoethyl group while preserving the aryl ester and N-acyl protection is a key differentiator from phosphoramidite chemistry, where the cyanoethyl group is typically removed only during final global deprotection.

Phosphate deprotection Cyanoethyl cleavage Selective deblocking

Optimal Research and Industrial Application Scenarios for 3'-Cytidylic Acid, N-Benzoyl-2'-deoxy-, 2-Chlorophenyl 2-Cyanoethyl Ester (CAS 80817-38-5)


Solution-Phase Large-Scale Synthesis of Short Therapeutic Oligonucleotides (Multi-Gram Scale)

The phosphotriester approach enabled by this 2-chlorophenyl/2-cyanoethyl-protected building block is explicitly suited for solution-phase, multi-gram production of short oligonucleotides, circumventing the solid-support loading limitations of phosphoramidite chemistry [1]. The 2.5× faster o-chlorophenyl deprotection kinetics relative to p-chlorophenyl analogs translate into shorter cumulative cycle times in large-scale batch processing [2], while the ≤0.1% internucleotide cleavage rate during oximate deprotection preserves full-length product integrity across multiple coupling cycles [2]. The free 5'-OH group enables its use as a chain-terminating monomer or as a building block for block-coupling strategies, and the quantitative precipitation behavior of 2-chlorophenyl phosphotriester intermediates with methanol facilitates product isolation without chromatography [3].

Orthogonal Deprotection Strategies for Modified Oligonucleotide Synthesis Requiring Intact Base Protection

When synthesizing oligonucleotides bearing base-labile modifications or requiring partially protected intermediates for further conjugation, the N-benzoyl group of this compound provides selective stability under ethanolic ammonolysis conditions where fast-deprotecting groups (PAC, tBPAC) are cleaved within 2 hours [1]. This orthogonality allows phosphate deprotection (cyanoethyl removal with t-butylamine in ~2 minutes [2]) and aryl ester deprotection (oximate ion) to proceed while the nucleobase remains protected, enabling sequential, controlled deprotection workflows that are impossible with standard phosphoramidite building blocks where global deprotection occurs in a single step.

Block-Coupling Synthesis of Defined-Sequence Oligonucleotides via the Phosphotriester Method

This compound serves as a key monomer for block-coupling phosphotriester synthesis, where pre-formed di-, tri-, or longer oligonucleotide blocks are condensed to assemble longer sequences. The barium salt of the corresponding 3'-p-chlorophenyl phosphate has been demonstrated for high-yield synthesis of all sixteen fully protected dinucleotides as a 'syllabary' for defined-sequence assembly [1], and the o-chlorophenyl variant offers the kinetic deprotection advantage documented by Reese et al. [2]. The free 5'-OH of the target compound positions it as the 3'-terminal unit in block syntheses, as exemplified by Ohtsuka et al. (1982) who used o-chlorophenyl phosphoro-p-anisidochloridate to prepare 3'-phosphorylated monomers for the synthesis of a pentadecanucleotide duplex [3].

Precipitation-Based Purification Workflows for High-Throughput Oligonucleotide Production

The 2-chlorophenyl phosphotriester moiety confers a solubility profile that enables quantitative precipitation of oligonucleotide intermediates from methanol, as demonstrated in modern adaptations of the phosphotriester strategy on precipitative soluble supports [1]. This precipitation-driven purification bypasses the need for chromatographic separation between coupling cycles, dramatically simplifying automated oligonucleotide production workflows. The o-chlorophenyl group's faster deprotection rate (2.5× vs. p-chlorophenyl) [2] combined with precipitation-based isolation creates a uniquely efficient process for iterative solution-phase synthesis, particularly valuable for producing short oligonucleotides at scales where solid-phase synthesis becomes economically prohibitive.

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